2-(azepan-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
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Overview
Description
1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE is a complex organic compound featuring a trifluoromethyl group attached to a cycloheptapyrimidine ring, which is further connected to an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the azepane ring under controlled conditions. The reaction conditions often include the use of strong bases or acids, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. This can result in various effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: A simpler compound with a trifluoromethyl group attached to a benzaldehyde ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Another compound with a trifluoromethyl group, used in anticancer studies.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, known for their synthetic and pharmacological applications.
Uniqueness
1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE is unique due to its complex structure, which combines a trifluoromethyl group, a cycloheptapyrimidine ring, and an azepane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H22F3N3 |
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Molecular Weight |
313.36 g/mol |
IUPAC Name |
2-(azepan-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C16H22F3N3/c17-16(18,19)14-12-8-4-3-5-9-13(12)20-15(21-14)22-10-6-1-2-7-11-22/h1-11H2 |
InChI Key |
YKWFKHMEELHQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(CCCCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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